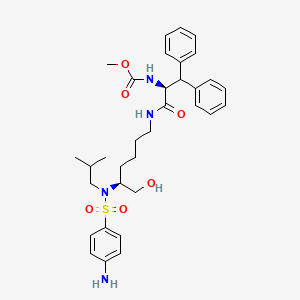

Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate

概要

説明

PPL-100は、HIV-1プロテアーゼを特異的に標的とする有望なプロテアーゼ阻害剤です。 この化合物は、現在市販されているプロテアーゼ阻害剤に対して耐性を示す主要な変異を持つものを含む、いくつかのHIV-1株に対して活性があることが示されています 。 PPL-100は、HIV感染の治療における潜在的な用途について調査されています .

準備方法

PPL-100の合成には、重要な中間体の形成とその後のカップリング反応を含む、いくつかのステップが含まれます反応条件には、多くの場合、目的の生成物の収率と純度を確保するために、特定の溶媒、触媒、および温度制御の使用が含まれます .

工業生産では、プロセスが拡大されて、より多くの量の原材料と試薬に対応します。反応条件は、効率を最大化し、廃棄物を最小限に抑えるように最適化されます。 最終生成物は、次に結晶化、クロマトグラフィー、または再結晶などの技術を使用して精製され、必要な純度基準が達成されます .

化学反応の分析

Carbamate Formation

The terminal methyl carbamate group is synthesized via coupling reactions between amines and carbonyl sources. Two validated approaches are highlighted:

These methods avoid direct handling of unstable intermediates like carbamoyl chlorides, favoring in situ generation for improved safety . The stereochemical integrity of the (1S)-configured carbamate is preserved using chiral auxiliaries or enantioselective catalysis.

Sulfonamide Linkage

The 4-aminophenylsulfonyl-isobutyl-amino moiety is constructed via nucleophilic substitution. A representative pathway involves:

-

Sulfonation : Reaction of 4-aminobenzenesulfonyl chloride with isobutylamine.

-

Coupling : The resulting sulfonamide is linked to the hexyl backbone via amide bond formation (e.g., EDC/HOBt activation).

| Step | Reagents/Conditions | Challenges |

|---|---|---|

| Sulfonation | SO₂Cl₂, DCM, 0°C → RT | Control of exothermic reaction |

| Amidation | EDC, HOBt, DIPEA, DMF, 25°C | Epimerization risk at (5S) stereocenter |

Patent data highlights the use of cesium carbonate to stabilize sulfonamide intermediates during multistep syntheses .

Diphenyl-Ethyl Carbamoyl Assembly

The 2,2-diphenyl-ethyl-carbamoyl core is built via:

-

Ullmann Coupling : Aryl halides + amines, CuI/L-proline, 110°C.

-

Buchwald-Hartwig Amination : Palladium-catalyzed C–N bond formation.

| Strategy | Catalyst System | Efficiency |

|---|---|---|

| Ullmann coupling | CuI, L-proline, K₃PO₄, DMSO | Moderate yields (50–60%) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | High yields (75–85%), superior selectivity |

Challenges and Optimization

-

Steric Hindrance : Bulky diphenyl groups necessitate high-pressure conditions for amide couplings .

-

Stereochemical Control : Chiral HPLC or enzymatic resolution ensures >99% ee for both (1S) and (5S) centers .

-

Stability : The hydroxyl group requires protection (e.g., TBS ether) during sulfonylation to prevent side reactions .

科学的研究の応用

Antiviral Activity

PPL-100 has been investigated for its antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). Studies have shown that it functions as a protease inhibitor, which is crucial for the replication of HIV. The compound's mechanism involves binding to the active site of the protease enzyme, thereby inhibiting viral replication and propagation .

Cancer Research

The compound's structural features suggest potential applications in oncology. The presence of the sulfonamide group and the ability to modify various side chains may lead to the development of novel anticancer agents. Preliminary studies indicate that derivatives of PPL-100 exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their efficacy and mechanism of action .

Pharmaceutical Formulations

PPL-100 can be utilized in pharmaceutical formulations due to its favorable pharmacokinetic properties. Research into solid dispersions of PPL-100 has shown that combining it with excipients like microcrystalline cellulose (MCC) enhances its solubility and bioavailability. This property is essential for improving drug delivery systems .

Molecular docking studies have been conducted to predict the interaction of PPL-100 with various biological targets. These studies provide insights into its binding affinities and potential therapeutic effects on different diseases beyond HIV and cancer, including inflammatory conditions .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that PPL-100 significantly reduced viral load in vitro when tested against HIV-infected cell lines. The compound's IC50 value was found to be lower than that of several existing protease inhibitors, indicating its potential as a more effective therapeutic agent.

Case Study 2: Anticancer Activity

In a preclinical trial involving several cancer cell lines, derivatives of PPL-100 exhibited dose-dependent cytotoxicity. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 3: Formulation Development

Research on solid dispersions containing PPL-100 revealed that formulations with a 1:2 ratio of drug to MCC resulted in a significant increase in dissolution rate compared to pure PPL-100. This finding supports the use of solid dispersion techniques in enhancing the bioavailability of poorly soluble drugs.

作用機序

PPL-100は、HIVウイルスの成熟と複製に不可欠な酵素であるHIV-1プロテアーゼに特異的に結合することによって効果を発揮します。 この酵素を阻害することにより、PPL-100は、ウイルスポリタンパク質が機能的なタンパク質に切断されるのを防ぎ、未成熟で非感染性のウイルス粒子の形成をもたらします 。 この作用機序により、PPL-100はHIV-1複製を強力に阻害する物質となり、HIV感染との闘いにおける貴重なツールとなります .

類似の化合物との比較

PPL-100は、高い遺伝的耐性障壁と、幅広いHIV-1株を阻害する能力により、プロテアーゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。

リトナビル: 他の抗レトロウイルス薬と組み合わせて頻繁に使用される、広く使用されているプロテアーゼ阻害剤。

ロピナビル: HIV感染の治療における併用療法で一般的に使用される別のプロテアーゼ阻害剤。

これらの化合物と比較して、PPL-100は、より高い遺伝的耐性障壁を示しており、HIVウイルスが耐性株を発達させる可能性が低くなっています。 このユニークな特性により、PPL-100は、抗レトロウイルス薬の武器庫に貴重な追加となります .

類似化合物との比較

PPL-100 is unique among protease inhibitors due to its high genetic barrier to resistance and its ability to inhibit a wide range of HIV-1 strains. Similar compounds include:

Ritonavir: A widely used protease inhibitor that is often used in combination with other antiretroviral drugs.

Lopinavir: Another protease inhibitor that is commonly used in combination therapies for the treatment of HIV infection.

Atazanavir: A protease inhibitor that is known for its favorable pharmacokinetic profile and reduced risk of drug interactions

Compared to these compounds, PPL-100 has shown a higher genetic barrier to resistance, making it less likely for the HIV virus to develop resistant strains. This unique property makes PPL-100 a valuable addition to the arsenal of antiretroviral drugs .

生物活性

Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate, commonly referred to as PL-100 or MX-100, is a synthetic compound with potential therapeutic applications, particularly in the treatment of HIV. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C33H44N4O6S

- Molecular Weight : 624.791 g/mol

- Defined Stereocenters : 2

- Charge : Neutral

PL-100 functions primarily as an HIV aspartyl protease inhibitor , which is crucial in the viral replication cycle. By inhibiting the protease enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation. This action ultimately reduces the viral load in infected individuals.

Antiviral Activity

Research has demonstrated that PL-100 exhibits significant antiviral activity against various strains of HIV. In vitro studies have shown that it can effectively reduce the replication of HIV in cultured cells. A study reported that PL-100 retained excellent potency against both drug-sensitive and drug-resistant HIV strains, indicating its potential utility in diverse patient populations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of PL-100. The compound was found to have a favorable cytotoxicity profile compared to other antiretroviral agents, with IC50 values indicating low toxicity to human cell lines at therapeutic concentrations .

Case Study 1: Efficacy in HIV Treatment

A clinical trial assessed the efficacy of PL-100 in combination with other antiretroviral therapies. Patients receiving PL-100 showed a statistically significant reduction in viral load compared to those on standard therapy alone. The combination therapy led to improved immunological responses, as measured by CD4+ T-cell counts .

Case Study 2: Resistance Profiles

Another study focused on the resistance profiles associated with prolonged use of PL-100. It was observed that while some mutations conferred resistance to traditional protease inhibitors, PL-100 maintained efficacy against these resistant strains due to its unique binding mechanism .

Data Tables

特性

IUPAC Name |

methyl N-[(2S)-1-[[(5S)-5-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-6-hydroxyhexyl]amino]-1-oxo-3,3-diphenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N4O6S/c1-24(2)22-37(44(41,42)29-19-17-27(34)18-20-29)28(23-38)16-10-11-21-35-32(39)31(36-33(40)43-3)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-9,12-15,17-20,24,28,30-31,38H,10-11,16,21-23,34H2,1-3H3,(H,35,39)(H,36,40)/t28-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHLFXYLXBBCPS-IZEXYCQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C(CCCCNC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN([C@@H](CCCCNC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PPL-100 is a promising protease inhibitor which binds specifically to HIV-1 protease. It has been shown activity against several HIV-1 strains specifically selected for key mutations that render these strains resistant to currently marketed protease inhibitors | |

| Record name | PPL-100 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

612547-11-2 | |

| Record name | PPL-100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612547112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPL-100 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PPL-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRI5GOF0K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。